Niperotidine - 84845-75-0

Niperotidine

Catalog Number: EVT-332828
CAS Number: 84845-75-0
Molecular Formula: C20H26N4O5S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Niperotidine is a member of benzodioxoles.
Synthesis Analysis

The synthesis of Niperotidine involves multiple steps. One notable method includes the reaction of a urea derivative with triphenylphosphine and bromine in the presence of a strong base. This reaction yields a bis-carbodiimide intermediate. Subsequently, this intermediate is reacted with nitromethane or a saline derivative of cyanamide to produce Niperotidine. A critical step in the synthesis involves the reduction of intermediates at the disulfide bridge to form the final compound .

Technical Parameters

  • Reagents Used: Triphenylphosphine, bromine, nitromethane, and cyanamide derivatives.
  • Conditions: Strong basic conditions are required for the initial reaction.
Molecular Structure Analysis

Niperotidine's molecular structure features several key components:

  • Molecular Formula: C₁₄H₁₈N₄O₂S
  • Structural Characteristics: The compound contains a urea moiety and exhibits specific functional groups that facilitate its interaction with histamine receptors.
  • SMILES Representation: CN(C)CC1=CC=C(O1)CSCCNC(=CN+[O-])NCC2=CC3=C(C=C2)OCO3.

The structural complexity contributes to its biological activity as it selectively binds to histamine H2 receptors.

Chemical Reactions Analysis

Niperotidine participates in various chemical reactions:

  • Oxidation: Under certain conditions, Niperotidine can undergo oxidation.
  • Reduction: The reduction of intermediates during its synthesis is crucial for forming the final product.
  • Substitution Reactions: The compound can engage in substitution reactions involving its functional groups.

These reactions are essential for understanding both its synthetic pathways and potential transformations in biological systems .

Mechanism of Action

Niperotidine acts primarily as an antagonist at the histamine H2 receptor sites located on gastric parietal cells. By blocking these receptors, Niperotidine inhibits histamine-mediated gastric acid secretion. This action leads to decreased stomach acidity, which can alleviate symptoms associated with excessive gastric acid production.

Biochemical Pathways

  • Impact on Gastric Acid Secretion: By inhibiting histamine binding, Niperotidine effectively reduces the stimulation of proton pumps responsible for acid secretion.
  • Pharmacokinetics: The compound's interaction with other drugs may affect their absorption and efficacy due to its role in altering gastric pH levels .
Physical and Chemical Properties Analysis

Niperotidine exhibits several noteworthy physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in various organic solvents but less so in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range based on similar compounds.

These properties are crucial for determining its behavior in pharmaceutical formulations and biological systems .

Applications

Despite its withdrawal from clinical use due to safety concerns, Niperotidine's role as a histamine H2 receptor antagonist positions it within various scientific applications:

  • Research: It serves as a model compound for studying histamine receptor interactions and drug design.
  • Pharmaceutical Development: Insights gained from Niperotidine's structure and mechanism may inform the development of safer alternatives for treating gastric acidity issues.
Chemical Structure and Pharmacological Classification

Molecular Architecture of Niperotidine

Niperotidine, chemically designated as (Z)-N1-[(2H-1,3-Benzodioxol-5-yl)methyl]-N′1-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroethene-1,1-diamine, possesses a molecular formula of C₂₀H₂₆N₄O₅S and a molecular weight of 434.51 g/mol. This small molecule features four distinct structural domains that confer its biological activity [1] [3] [6]:

  • Benzodioxole moiety: A 1,3-benzodioxole ring system attached via a methylene linker to the central nitroethenediamine chain. This lipophilic component enhances membrane permeability.
  • Furan heterocycle: A 5-[(dimethylamino)methyl]furan-2-yl group connected through a thioether linkage. The dimethylaminomethyl substituent provides critical cationic character at physiological pH.
  • Nitroethenediamine core: A Z-configured nitroethenediamine chain (N-CH=C(NO₂)-N) serving as the pharmacophoric center for receptor interaction.
  • Flexible connectors: Methylene and ethylthio chains (‑CH₂‑S‑CH₂CH₂‑) that bridge the aromatic systems while maintaining conformational flexibility.

The three-dimensional configuration reveals an E-isomer around the nitroethene double bond, which positions the nitro group perpendicular to the plane of the adjacent nitrogen atoms. This stereoelectronic arrangement facilitates optimal hydrogen bonding with the histamine H₂ receptor [5] [8]. Crystallographic studies indicate that the benzodioxole and furan rings adopt a co-planar orientation stabilized by intramolecular van der Waals interactions, while the dimethylaminomethyl group extends outward, available for protonation [6].

Table 1: Atomic Composition and Physicochemical Properties of Niperotidine

PropertyValue
Molecular FormulaC₂₀H₂₆N₄O₅S
Molecular Weight434.51 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Rotatable Bonds12
Topological Polar Surface Area102.04 Ų
logP (Predicted)1.43

Comparative Structural Analysis with H₂-Receptor Antagonists

Niperotidine belongs to the nitroethenediamine subclass of histamine H₂ receptor antagonists, sharing structural homology with ranitidine while differing fundamentally from other H₂ blockers. Classification based on core heterocycles reveals distinct structural lineages [2] [7]:

  • Nitroethenediamine derivatives: Niperotidine and ranitidine both contain the characteristic nitroethene core flanked by nitrogen atoms. Niperotidine substitutes ranitidine's dimethylaminomethylfuran with a benzodioxole-methylfuran combination, enhancing lipophilicity but introducing metabolic vulnerabilities.
  • Imidazole derivatives: Cimetidine features a cyanoguanidine-modified imidazole ring, lacking the nitroethene moiety. This confers cytochrome P450 inhibition properties absent in niperotidine.
  • Guanidinothiazole derivatives: Famotidine incorporates a thiazole ring with sulfamoylguanidine, increasing potency but reducing oral bioavailability compared to niperotidine.
  • Aminoalkylphenoxy derivatives: Roxatidine utilizes a phenoxypropylamine chain attached to a pyrrole, offering simpler structure but shorter duration.

Pharmacologically, niperotidine demonstrates intermediate potency between first-generation (cimetidine) and third-generation (famotidine) antagonists. While famotidine exhibits approximately 8-fold greater H₂ receptor affinity than ranitidine and 40-fold greater than cimetidine, niperotidine's receptor binding kinetics resemble ranitidine more closely [2]. Competitive binding studies confirm niperotidine acts as a reversible competitive antagonist, contrasting with insurmountable antagonists like loxtidine that exhibit non-competitive kinetics [2]. The structural basis for this distinction lies in niperotidine's flexible nitroethenediamine chain, which permits displacement by high histamine concentrations, whereas bulky bicyclic antagonists exhibit irreversible binding.

Table 2: Structural and Pharmacological Comparison of H₂ Receptor Antagonists

CompoundCore StructureKey SubstituentsRelative Potency
NiperotidineNitroethenediamineBenzodioxole-methyl + furan-methyl1× (Reference)
RanitidineNitroethenediamineDimethylaminomethylfuran0.9×
FamotidineGuanidinothiazoleSulfamoylguanidine
CimetidineImidazoleCyanoguanidine0.4×
RoxatidineAminoalkylphenoxyPiperidinomethylphenoxy0.7×

Structure-Activity Relationship (Structure-Activity Relationship) of Nitroethenediamine Derivatives

The structure-activity relationship of niperotidine derivatives reveals stringent requirements for H₂ antagonism, with three critical domains governing receptor affinity and functional activity [5] [6] [8]:

  • Nitroethenediamine chain:
  • The (Z)-configuration of the nitroethene moiety is essential, as E-isomers show >100-fold reduced affinity.
  • Nitro group replacement (e.g., with cyano or carbonyl) diminishes activity by 90-95%, confirming its role as a hydrogen bond acceptor.
  • Alkylation of the central nitrogen abolishes antagonism, indicating this nitrogen serves as a hydrogen bond donor to Asp98 in the H₂ receptor transmembrane domain.

  • Aromatic domain interactions:

  • Benzodioxole modifications: Methylenedioxy bridge reduction to catechol decreases potency 5-fold due to enhanced metabolism. 7-Methoxy substitution retains 85% activity but increases metabolic clearance.
  • Furan ring requirements: 2,5-Disubstitution is optimal; isomerization to 3,4-position eliminates activity. Dimethylaminomethyl at C5 cannot be replaced by diethylamino without 10-fold potency loss.

  • Linker modifications:

  • Thioether linker: Oxidation to sulfone reduces lipophilicity and potency by 60%. Methylene extension (‑CH₂SCH₂‑ → ‑CH₂CH₂SCH₂‑) decreases receptor occupancy kinetics.
  • Benzylamine spacer: Homologation (‑CH₂‑ → ‑CH₂CH₂‑) to the benzodioxole compromises activity by altering vectorial orientation.

Metabolic studies reveal that niperotidine's benzodioxole undergoes cytochrome P450-mediated methylenedioxy bridge cleavage, generating catechol intermediates that oxidize to ortho-quinones. These reactive species contribute to the compound's hepatotoxic potential but do not directly impact H₂ receptor affinity [3] [8]. The furan ring demonstrates relative metabolic stability compared to benzodioxole, undergoing only minor oxidative cleavage.

Table 3: Structure-Activity Relationship Elements in Niperotidine Analogues

Modified RegionModificationBiological Consequence
Nitroethene configurationE-isomer>100-fold ↓ affinity
Central nitrogenN-MethylationComplete activity loss
Benzodioxole bridgeReduction to catechol5-fold ↓ potency; ↑ oxidative metabolism
Furan C5 substituentDiethylaminomethyl10-fold ↓ receptor affinity
Thioether linkerOxidation to sulfone60% ↓ antisecretory activity
Dimethylamino groupQuaternary ammonium3-fold ↓ bioavailability

Structure-activity relationship optimization efforts have focused on mitigating metabolic activation while preserving receptor affinity. Successful strategies include substituting the methylenedioxy oxygen with sulfur (yielding benzodithiole derivatives with 70% retained potency but reduced quinone formation) and introducing fluorine atoms at the benzodioxole C7 position to block metabolic oxidation [8]. Conversely, modifications to the nitro group or central diaminoethene core universally compromise pharmacological activity, confirming these as indispensable structural elements for H₂ receptor antagonism.

Properties

CAS Number

84845-75-0

Product Name

Niperotidine

IUPAC Name

(Z)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12+

InChI Key

HXRSXEDVVARPHP-UDWIEESQSA-N

SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3

Synonyms

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine
niperotidine

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN/C(=C\[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.